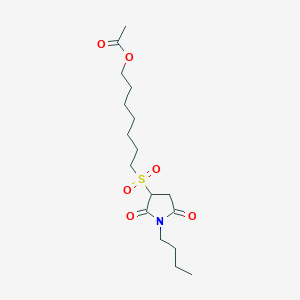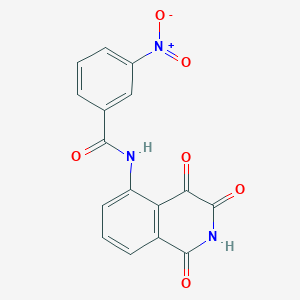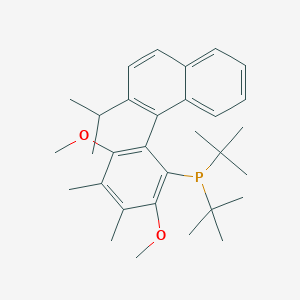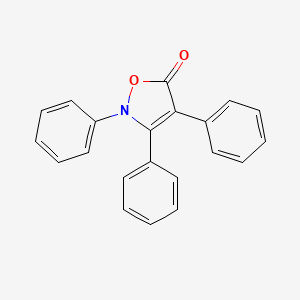![molecular formula C14H21NO3 B12879216 Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate CAS No. 51806-19-0](/img/structure/B12879216.png)
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate is a complex organic compound featuring a fused heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-b][1,3]oxazine core, followed by the introduction of the ethyl ester group at the 8-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its unique properties may be exploited in the development of advanced materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2H-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate: shares similarities with other fused heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific structural arrangement, which imparts unique chemical and physical properties
Propiedades
Número CAS |
51806-19-0 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
ethyl 2,4,4,7-tetramethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-6-17-13(16)11-9(2)8-15-12(11)18-10(3)7-14(15,4)5/h8,10H,6-7H2,1-5H3 |
Clave InChI |
FGWVUXSLXKGBBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2N(C=C1C)C(CC(O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)

![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)

